molecular formula C10H11FO B2833253 4-(4-Fluorophenyl)butan-2-one CAS No. 63416-61-5

4-(4-Fluorophenyl)butan-2-one

Cat. No. B2833253
CAS RN: 63416-61-5
M. Wt: 166.195
InChI Key: WDALXIHTFDUFIR-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11FO . It has a molecular weight of 166.19 . It is a liquid that should be stored at room temperature .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)butan-2-one” is represented by the formula C10H11FO . The InChI code for this compound is 1S/C10H11FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“4-(4-Fluorophenyl)butan-2-one” is a colorless to yellow liquid or semi-solid or solid . It should be stored in a dry, room temperature environment .

Scientific Research Applications

Anticancer Activity

  • Sigma-2 Ligands with Anticancer Activity : A study by Asong et al. (2019) revealed that analogs of SYA013, including 4-(4-fluorophenyl)butan-2-one derivatives, bind preferentially at the sigma-2 receptor and exhibit inhibitory effects on several cancer cell lines, including MDA-MB-231, MDA-MB-486, A549, PC-3, MIA PaCa-2, and Panc-1 cells. Notably, these compounds demonstrate selective toxicity toward cancer cells compared to normal cells (Asong et al., 2019).

Medical Cosmetology

  • Suppression of Melanin Synthesis : Research by Wu et al. (2015) found that 4-(phenylsulfanyl)butan-2-one, a similar compound, inhibits melanin production and tyrosinase activity more effectively than other agents like arbutin. This compound reduces protein expressions related to melanin synthesis and demonstrates significant anti-melanogenic properties, making it relevant in medical cosmetology (Wu et al., 2015).

Neuroprotection

  • Optic Nerve Crush Model in Rats : Chien et al. (2016) investigated the effects of 4-(phenylsulfanyl)butan-2-one on optic nerves and retinal ganglion cells in a rat model. The compound was found to protect retinal ganglion cells and preserve visual function after optic nerve crush injury, suggesting potential neuroprotective applications (Chien et al., 2016).

Chemical Synthesis and Catalysis

  • Catalyzed Heck Reaction : A study by Boffi et al. (2011) described the use of palladium nanoparticles in the Heck reaction of aryl iodides with allylic alcohols under aerobic conditions in water. This process facilitates the synthesis of 4-(4-methoxyphenyl)butan-2-one, an important fine chemical (Boffi et al., 2011).

Miscellaneous Applications

  • Flavor and Sensory Properties : A study by Schlosser and Michel (1996) discussed the taste of fluoro-substituted derivatives, including those structurally similar to 4-(4-fluorophenyl)butan-2-one. These compounds were found to have a taste almost indistinguishable from their non-fluorinated counterparts, impacting the flavor profile in food and sensory applications (Schlosser & Michel, 1996).

Safety And Hazards

The safety information for “4-(4-Fluorophenyl)butan-2-one” indicates that it is considered hazardous . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(4-fluorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDALXIHTFDUFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)butan-2-one

Citations

For This Compound
27
Citations
V Casaña-Giner, JE Oliver, E Jang… - Journal of …, 2003 - meridian.allenpress.com
Cuelure, the acetate of raspberry ketone, has for many years been the only practical lure for male melon flies, Bactrocera cucurbitae (Coquillett). Outdoor olfactometer and field tests of …
Number of citations: 22 meridian.allenpress.com
V Casaña-Giner, JE Oliver, E Jang, L Carvalho - J. Entomol. Sci, 2003 - researchgate.net
J. Entomol. Sci. 38 (1): 111-119 (January 2003) Abstract Cuelure, the acetate of raspberry ketone, has for many years been the only practical lure for male melon flies, Bactrocera …
Number of citations: 0 www.researchgate.net
M Xia, YD Lu - Journal of fluorine chemistry, 2006 - Elsevier
A variety of fluorinated β-aminobutanones could be obtained in good to excellent yields at room temperature through the direct and three-component Mannich reactions of unmodified …
Number of citations: 31 www.sciencedirect.com
AR Romanov, D Cahard… - European Journal of …, 2019 - Wiley Online Library
The regioselectivity of addition of organomagnesium reagents to trifluoromethylated α‐bromoenones is reported. Alkyl and aryl Grignard reagents undergo 1,4‐ and/or 1,2‐addition but, …
Y Zheng, L Xiao, Q Xie, L Shao - Synthesis, 2019 - thieme-connect.com
We herein describe a versatile palladium-catalyzed synthesis of β,β-diaryl α,β-unsaturated ketones. A broad range of aryl halides react with β-arylbutanones to afford biologically useful, …
Number of citations: 7 www.thieme-connect.com
X Zhang, W Zhao, C Qu, L Yang, Y Cui - Tetrahedron: Asymmetry, 2012 - Elsevier
A series of polyvinylidene chloride (PVDC)-supported ionic liquids were derived from 4-dimethylaminopyridine and used together with l-proline in water as efficient asymmetric …
Number of citations: 23 www.sciencedirect.com
M Xia, Y Lu - Synthetic communications, 2007 - Taylor & Francis
A variety of fluorinated compounds of β‐amino ketones could be obtained in good to excellent yields at room temperature through a three‐component Mannich reaction of aldehydes, …
Number of citations: 5 www.tandfonline.com
YJ An, YX Zhang, Y Wu, ZM Liu, C Pi, JC Tao - Tetrahedron: Asymmetry, 2010 - Elsevier
Two novel amphiphilic catalysts 3 and 4 were synthesized by the condensation of isosteviol with l-proline in a one-pot process. With only 1mol% loading, the catalyst 3 showed excellent …
Number of citations: 73 www.sciencedirect.com
SS Chimni, D Mahajan - Tetrahedron: Asymmetry, 2006 - Elsevier
Protonated pyrrolidine based small organic molecules have been designed and evaluated for the asymmetric direct aldol reaction in water. The designed organocatalysts are …
Number of citations: 118 www.sciencedirect.com
H Choi, SY Ham, E Cha, Y Shin, HS Kim… - Journal of Medicinal …, 2017 - ACS Publications
Pseudomonas aeruginosa is a causative agent of chronic infections in immunocompromised patients. Disruption of quorum sensing circuits is an attractive strategy for treating diseases …
Number of citations: 41 pubs.acs.org

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